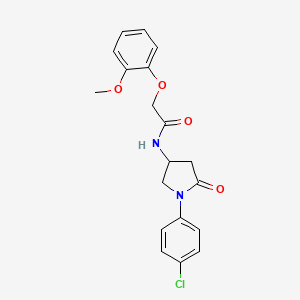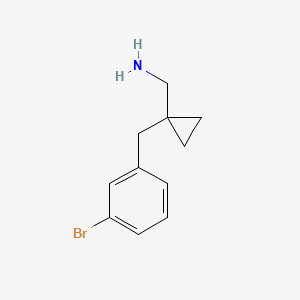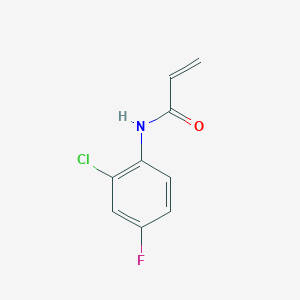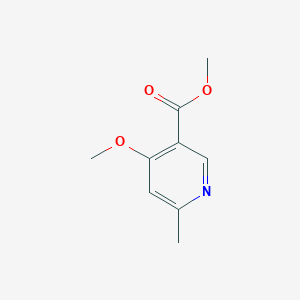
1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea
カタログ番号 B2883067
CAS番号:
1049199-19-0
分子量: 365.46
InChIキー: PAZFVSGNLFSGIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Characterization
- Urea derivatives are synthesized through various chemical reactions, highlighting their structural diversity and potential for further modification. These compounds undergo characterization to elucidate their chemical structures, providing a foundation for understanding their reactivity and applications in different scientific domains (Elewa et al., 2021).
Biological Activities
- A considerable focus has been on evaluating the antibacterial, antitumor, and anticancer activities of urea derivatives. These studies reveal the potential of such compounds in the development of new therapeutic agents, with some showing significant efficacy in inhibiting the growth of various cancer cell lines and pathogens (Bhat et al., 2014).
Enzyme Inhibition
- Research has also explored the enzyme inhibition properties of urea derivatives. These compounds are investigated for their ability to inhibit critical enzymes, which is significant for the development of drugs targeting specific metabolic pathways (Mustafa et al., 2014).
Molecular Complexation
- Urea derivatives play a role in molecular complexation studies, aiding in the design of noncentrosymmetric structures for nonlinear optics. This application is crucial for developing materials with specific optical properties, potentially useful in various technological applications (Muthuraman et al., 2001).
Antioxidant Activity
- Some urea derivatives exhibit remarkable antioxidant activity, suggesting their potential use as protective agents against oxidative stress-related conditions. This property is particularly relevant for designing new antioxidants that could mitigate the effects of free radicals on biological systems (Zaki et al., 2017).
特性
IUPAC Name |
1-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-19(21-18-4-3-13-26-18)20-15-7-5-14(6-8-15)16-9-10-17(23-22-16)24-11-1-2-12-24/h3-10,13H,1-2,11-12H2,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZFVSGNLFSGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2882984.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2882985.png)


![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2882989.png)



![5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2883000.png)
![5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2883001.png)
![2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2883003.png)
![3-[4-(2-Chloropropanoyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2883004.png)
![4-chloro-1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2883005.png)
![1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B2883006.png)